molecular formula C5H11F2NO B1302737 2-((2,2-Difluoropropyl)amino)ethanol CAS No. 406-99-5

2-((2,2-Difluoropropyl)amino)ethanol

Cat. No. B1302737
Key on ui cas rn: 406-99-5
M. Wt: 139.14 g/mol
InChI Key: LAGPFVVEINXXFN-UHFFFAOYSA-N
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Patent
US07151097B2

Procedure details

To a stirred solution of lithium aluminum hydride (5.5 g, 146 mmol) in diethyl ether (85 ml) was added a solution of 2,2-difluoro-N-(2-hydroxy-ethyl)-propionamide (11.2 g, 73 mmol) in diethyl ether (55 ml) dropwise at such a rate to maintain a gentle reflux. After an additional 1.5 hours, the reaction was quenched with sodium sulfate decahydrate, diluted with ethyl acetate and allowed to stir for 18 hours. The mixture was filtered with the aid of diatomaceous earth, washing with ethyl acetate. The filtrate was concentrated in vacuo and fractionally distilled (11 torr, collecting fractions distilling at 75–88° C.) to afford the title compound (I-3c) as a colorless oil, 4.5 g.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:16])([CH3:15])[C:9]([NH:11][CH2:12][CH2:13][OH:14])=O>C(OCC)C>[F:7][C:8]([F:16])([CH3:15])[CH2:9][NH:11][CH2:12][CH2:13][OH:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
11.2 g
Type
reactant
Smiles
FC(C(=O)NCCO)(C)F
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with sodium sulfate decahydrate
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered with the aid of diatomaceous earth
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled
DISTILLATION
Type
DISTILLATION
Details
(11 torr, collecting fractions distilling at 75–88° C.)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(CNCCO)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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